Synthetic Yield: 5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol from 2,5-Hexyne Diol vs. Unprotected Diol Isolation
In the synthesis of 2-keto-5-methyl-3,4-hexadienyl phosphonate, 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol was obtained in approximately 89% yield from 2,5-hexyne diol upon reaction with chlorotrimethylsilane . This high yield demonstrates efficient mono-silylation at the C-5 position in the presence of the C-2 hydroxyl, whereas direct isolation of the unprotected diol intermediate from the same reaction sequence is not reported, likely due to its higher polarity and potential for side reactions .
| Evidence Dimension | Synthesis yield after silylation |
|---|---|
| Target Compound Data | ~89% yield for 5-[(trimethylsilyl)oxy]hex-3-yn-2-ol |
| Comparator Or Baseline | 2,5-Hexyne diol (unprotected) — yield not separately reported; diol isolation complicated by high water solubility and polarity |
| Quantified Difference | Not directly quantifiable; TMS derivative provides a discrete, isolable product in high yield, while the unprotected diol is not isolated under these conditions |
| Conditions | Reaction of 2,5-hexyne diol with chlorotrimethylsilane in the context of phosphonate synthesis (Enchev et al., 1998) |
Why This Matters
The 89% yield confirms that the TMS-protected form can be obtained efficiently and in a single isolable step, reducing procurement risk for multi-step syntheses that require a mono-protected hexynediol building block.
